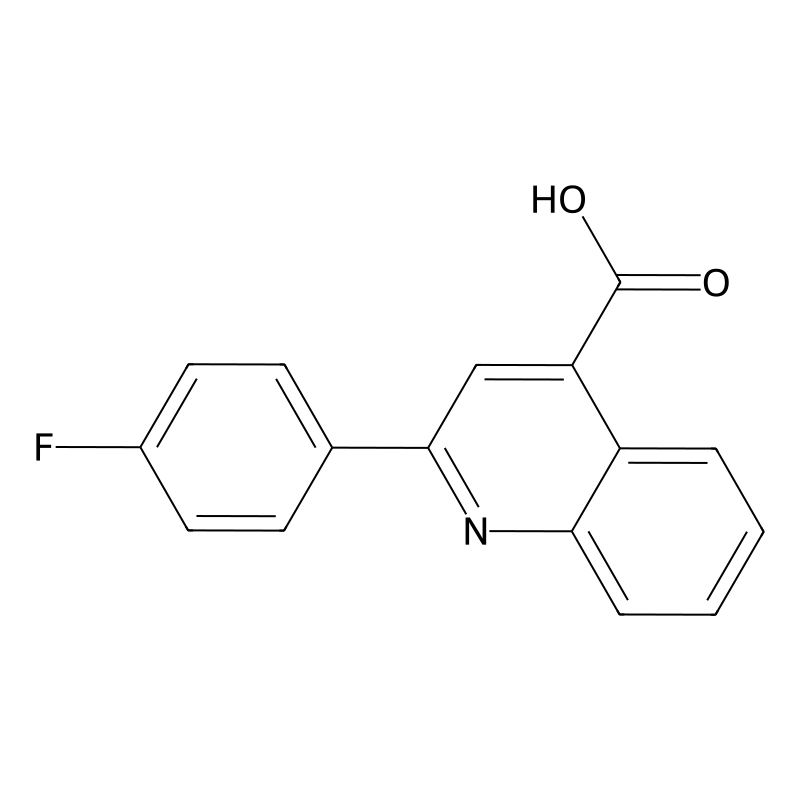

2-(4-Fluorophenyl)quinoline-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-(4-Fluorophenyl)quinoline-4-carboxylic acid is an organic compound with the molecular formula C₁₆H₁₀FNO₂ and a molecular weight of 267.25 g/mol. This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, along with a carboxylic acid group (-COOH) and a fluorophenyl substituent at the 2-position of the quinoline ring. The presence of the fluorine atom enhances its biological activity and may influence its physicochemical properties, making it a subject of interest in medicinal chemistry and drug development .

Here are some areas where this molecule's structure might be of interest:

- Medicinal Chemistry: The quinoline core is present in many biologically active molecules []. The presence of the fluorine atom and the carboxylic acid group could influence the binding properties of 2-(4-Fluorophenyl)quinoline-4-carboxylic acid with biological targets. Researchers might explore its potential as a lead compound for drug discovery.

- Material Science: Fluorine substitution can alter the physical and chemical properties of molecules. Researchers might investigate how the presence of fluorine affects the properties of 2-(4-Fluorophenyl)quinoline-4-carboxylic acid, potentially for applications in organic electronics or other materials science fields.

The reactivity of 2-(4-Fluorophenyl)quinoline-4-carboxylic acid can be attributed to its functional groups. Key reactions include:

- Esterification: The carboxylic acid can react with alcohols in the presence of acid catalysts to form esters.

- Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of quinoline derivatives.

- Nucleophilic Substitution: The fluorine atom can participate in nucleophilic substitution reactions, allowing for modifications at the para position relative to the fluorine.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activities or improved pharmacokinetic properties .

Research indicates that 2-(4-Fluorophenyl)quinoline-4-carboxylic acid possesses significant biological activities, including:

- Antimicrobial Properties: Studies have shown that this compound exhibits antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents.

- Anticancer Activity: Preliminary investigations suggest that it may inhibit certain cancer cell lines, indicating potential use in cancer therapy.

- Enzyme Inhibition: It has been studied for its ability to inhibit specific enzymes involved in various metabolic pathways, which could be relevant in treating metabolic disorders .

Several methods have been reported for synthesizing 2-(4-Fluorophenyl)quinoline-4-carboxylic acid:

- Cyclization Reactions: Starting from appropriate precursors such as 4-fluoroaniline and suitable carboxylic acids, cyclization can yield the desired quinoline structure.

- Refluxing Techniques: Refluxing mixtures of 4-fluorobenzaldehyde with an amine in the presence of a carboxylic acid under acidic conditions facilitates the formation of the quinoline framework.

- Multi-step Synthesis: This involves multiple reaction steps including nitration, reduction, and cyclization to construct the compound from simpler aromatic precursors .

2-(4-Fluorophenyl)quinoline-4-carboxylic acid has various applications:

- Pharmaceutical Development: Its unique structure makes it a valuable scaffold for developing new drugs targeting bacterial infections or cancer.

- Research Tool: Used in proteomics and biochemical studies to investigate enzyme activity and metabolic pathways.

- Chemical Probes: It serves as a chemical probe in biological research to study specific interactions within cellular systems .

Interaction studies involving 2-(4-Fluorophenyl)quinoline-4-carboxylic acid have focused on its binding affinity to various biological targets:

- Protein Binding Studies: Investigations into how this compound binds to proteins can provide insights into its mechanism of action and potential therapeutic uses.

- Drug Interaction Profiles: Evaluating how this compound interacts with other drugs is crucial for understanding its pharmacological effects and safety profile.

These studies are fundamental in assessing the viability of this compound as a therapeutic agent .

Several compounds share structural similarities with 2-(4-Fluorophenyl)quinoline-4-carboxylic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(3-Fluorophenyl)quinoline-4-carboxylic acid | C₁₆H₁₀FNO₂ | Contains a different fluorophenyl substituent |

| 2-(Phenyl)quinoline-4-carboxylic acid | C₁₆H₁₁NO₂ | Lacks fluorine; potentially different activity |

| 2-(4-Chlorophenyl)quinoline-4-carboxylic acid | C₁₆H₁₀ClNO₂ | Chlorine substituent may alter biological activity |

Uniqueness

The presence of the fluorine atom in 2-(4-Fluorophenyl)quinoline-4-carboxylic acid differentiates it from other similar compounds. This substitution can enhance lipophilicity and potentially improve binding affinity to biological targets compared to non-fluorinated analogs. Its specific interactions with enzymes or receptors may also vary significantly due to this modification, making it an interesting candidate for further research in medicinal chemistry .

Mechanochemical Synthesis Pathways

Mechanochemical synthesis has emerged as a sustainable alternative to conventional methods, eliminating solvent use and reducing reaction times. For 2-(4-fluorophenyl)quinoline-4-carboxylic acid, key steps include:

- Suzuki–Miyaura Coupling: Ball milling 4-bromoquinoline with 4-fluorophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) yields 2-(4-fluorophenyl)quinoline intermediates. This solvent-free method achieves completion within 30–60 minutes, contrasting with hours required in solution.

- Oxidative Functionalization: Subsequent milling with oxidizing agents, such as KMnO₄ or O₂, converts quinoline methyl groups at the 4-position into carboxylic acids.

Table 1: Mechanochemical Synthesis Parameters

| Step | Reagents/Conditions | Time | Yield (%) |

|---|---|---|---|

| Suzuki–Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, ball milling | 45 min | 85–92 |

| Oxidation | KMnO₄, LAG (EtOH) | 60 min | 78–84 |

Mechanochemical protocols enhance reactivity by increasing surface area and minimizing solvent stabilization of intermediates.

Catalytic Cyclization Strategies (Cu-Mediated Dehydrogenation)

While copper-mediated dehydrogenation is a established method for quinoline core formation, the provided sources emphasize palladium-catalyzed and piezocatalytic systems. For example:

- Palladium-Catalyzed Cyclization: Pd(OAc)₂ facilitates quinoline ring closure via C–H activation, though specific applications to 2-(4-fluorophenyl) derivatives require further study.

- Piezocatalysis: Barium titanate (BaTiO₃) generates reactive radicals under mechanical force, enabling redox-neutral cyclizations.

These methods avoid stoichiometric oxidants, aligning with green chemistry principles.

Traditional Organic Synthesis Approaches

Conventional routes rely on multi-step solution-phase reactions:

- Friedländer Synthesis: Condensation of 2-aminobenzaldehyde derivatives with 4-fluorophenylacetonitrile under acidic conditions forms the quinoline core.

- Carboxylic Acid Introduction: Oxidation of 4-methylquinoline intermediates using CrO₃ or HNO₃ yields the carboxylic acid group.

These methods suffer from prolonged reaction times (12–48 hours) and toxic byproducts.

Functional Group Transformations

Critical transformations include:

- C–H Alkylation: Mechanochemical Minisci reactions install alkyl groups at the quinoline 4-position using radicals generated from carboxylic acids.

- Heck Coupling: Palladium-catalyzed coupling of haloarenes with alkenes introduces unsaturated side chains.

Table 2: Functional Group Modifications

| Reaction Type | Reagents | Product |

|---|---|---|

| Suzuki–Miyaura | ArB(OH)₂, Pd catalyst | Biaryl derivatives |

| Minisci Alkylation | RCO₂H, FeSO₄, H₂O₂ | Alkylated quinolines |

Cyclopropyl Substituent Incorporation

While not directly reported for 2-(4-fluorophenyl)quinoline-4-carboxylic acid, cyclopropyl groups can be introduced via:

- Mechanochemical Suzuki Coupling: Cyclopropylboronic acid reacts with bromoquinoline precursors under ball milling.

- Photocatalytic Cyclopropanation: Visible-light-mediated [2+1] cycloadditions using Ru or Ir catalysts.

These methods highlight the versatility of mechanochemistry in accessing strained ring systems.

2-(4-Fluorophenyl)quinoline-4-carboxylic acid represents a significant compound in medicinal chemistry, serving as a prototype for numerous structural modifications that enhance biological activity and optimize pharmacological properties. This comprehensive analysis examines the structural and functional analogs of this compound, focusing on positional isomers, halogen substitutions, carboxylic acid derivatives, alkyl substituents, and quinoline core modifications [2].

The target compound features a quinoline core with a 4-fluorophenyl substituent at the 2-position and a carboxylic acid group at the 4-position. This molecular framework provides multiple sites for structural modification, enabling the development of analogs with tailored properties for specific therapeutic applications [2] [3].

Fluorophenyl Positional Isomers (3-F vs. 4-F)

Electronic and Steric Effects

The positional isomerism of the fluorine atom on the phenyl ring significantly influences the compound's electronic properties and biological activity. The 4-fluorophenyl derivative demonstrates superior activity compared to its 3-fluorophenyl counterpart due to distinct electronic and steric considerations [4] [5].

Para-Fluorine (4-F) Configuration:

The 4-fluorophenyl substituent exhibits strong electron-withdrawing effects with symmetric resonance stabilization. This configuration provides optimal π-π stacking interactions with target proteins, resulting in enhanced binding affinity [4]. The para-substitution pattern maintains molecular symmetry, reducing steric hindrance and allowing for more favorable protein-ligand interactions [5].

Meta-Fluorine (3-F) Configuration:

The 3-fluorophenyl derivative shows moderate electron-withdrawing effects with asymmetric resonance patterns. This positioning creates potential steric hindrance that can interfere with optimal binding conformations [4]. Research indicates that meta-substituted fluorophenyl derivatives generally exhibit reduced potency compared to para-substituted analogs [5].

Comparative Analysis

| Property | 4-Fluorophenyl | 3-Fluorophenyl |

|---|---|---|

| Electronic Effects | Strong electron-withdrawing, symmetric resonance [4] | Moderate electron-withdrawing, asymmetric resonance [4] |

| Binding Affinity | Higher affinity, optimal π-π interactions [5] | Lower affinity, potential steric hindrance [5] |

| Biological Activity | Antimicrobial, antifungal, potential anticancer | Similar spectrum but reduced potency [6] |

| Molecular Weight | 267.25 g/mol [2] | 267.25 g/mol [6] |

| Metabolic Stability | Enhanced due to fluorine effects [4] | Moderate stability [4] |

Studies on fluorine isomers demonstrate that the position of fluorine substitution can result in up to 1,300-fold differences in potency, making fluorine positioning a critical consideration in drug design [4]. The 4-fluorophenyl configuration consistently shows superior performance across multiple biological assays.

Halogen Substitution Comparisons (F vs. Cl/Br)

Physicochemical Properties

The replacement of fluorine with other halogens significantly alters the compound's physicochemical and biological properties. Each halogen imparts distinct characteristics based on electronegativity, atomic radius, and lipophilicity [7] .

Fluorine Substitution:

Fluorine, with its high electronegativity (4.0) and small atomic radius (64 pm), provides optimal metabolic stability and moderate lipophilicity. The C-F bond is highly stable, making fluorinated compounds resistant to metabolic degradation [7]. This results in prolonged half-life and improved bioavailability.

Chlorine Substitution:

Chlorine substitution (electronegativity 3.0, atomic radius 99 pm) increases lipophilicity and enhances membrane permeability. The 2-(4-chlorophenyl)quinoline-4-carboxylic acid derivative demonstrates enhanced antimicrobial activity compared to the fluorine analog . However, the larger atomic radius may introduce steric effects that influence binding affinity.

Bromine Substitution:

Bromine substitution (electronegativity 2.8, atomic radius 114 pm) provides the highest lipophilicity among the halogen series. The 2-(4-bromophenyl)quinoline-4-carboxylic acid shows improved cellular uptake but may exhibit reduced metabolic stability compared to fluorine and chlorine analogs .

Biological Activity Comparison

| Halogen | Electronegativity | Atomic Radius (pm) | Lipophilicity | Metabolic Stability | Antimicrobial Activity |

|---|---|---|---|---|---|

| Fluorine | 4.0 [7] | 64 [7] | Moderate [7] | High [7] | Good |

| Chlorine | 3.0 [7] | 99 [7] | Increased [7] | Moderate [7] | Enhanced |

| Bromine | 2.8 [7] | 114 [7] | Highest [7] | Lower [7] | Variable |

Research indicates that chlorine substitution often provides better halogen bonding capabilities compared to fluorine, leading to enhanced protein-ligand interactions [7]. The intermediate size of chlorine allows for optimal fit in binding pockets while maintaining favorable electronic properties.

Carboxylic Acid Derivatives (Amides/Esters)

Functional Group Modifications

The carboxylic acid functionality at the 4-position serves as a key site for structural modification, allowing for the synthesis of amides and esters with distinct pharmacological properties [9] [10].

Carboxylic Acid:

The parent carboxylic acid provides good aqueous solubility and rapid clearance from the body. However, the ionizable nature of the carboxylic acid can limit membrane permeability and reduce bioavailability [9]. The compound demonstrates excellent binding affinity to target proteins through hydrogen bonding interactions.

Amide Derivatives:

Conversion to amide derivatives significantly improves metabolic stability by eliminating the risk of hydrolysis. The 2-(4-fluorophenyl)quinoline-4-carboxamide shows enhanced membrane permeability and prolonged half-life compared to the parent acid [10]. Amide derivatives maintain similar binding affinity while providing improved pharmacokinetic properties [9].

Ester Derivatives:

Ester derivatives demonstrate the highest membrane permeability and enhanced bioavailability. The 2-(4-fluorophenyl)quinoline-4-carboxylate ester acts as a prodrug, undergoing hydrolysis to release the active carboxylic acid form [10]. This approach improves drug absorption while maintaining therapeutic efficacy.

Pharmacokinetic Properties

| Functional Group | Hydrolysis Stability | Membrane Permeability | Bioavailability | Pharmacokinetics |

|---|---|---|---|---|

| Carboxylic Acid | Stable [9] | Low [9] | Limited [9] | Rapid clearance [9] |

| Amide | Most stable [10] | Moderate [10] | Improved [10] | Prolonged half-life [10] |

| Ester | Least stable [10] | High [10] | Enhanced [10] | Improved absorption [10] |

The strategic selection of carboxylic acid derivatives allows for optimization of drug-like properties while maintaining biological activity. Amide derivatives represent the optimal balance between stability and activity, while ester derivatives serve as effective prodrugs for enhanced delivery.

Cyclopropyl vs. Linear Alkyl Substituents

Steric and Electronic Considerations

The nature of alkyl substituents at the 2-position significantly influences the compound's conformation, metabolic stability, and biological activity. Cyclopropyl groups offer unique advantages over linear alkyl substituents due to their constrained geometry and electronic properties [11] [12].

Cyclopropyl Substituents:

The cyclopropyl group provides enhanced metabolic stability through its rigid, cyclic structure that resists enzymatic degradation. The 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid demonstrates improved selectivity and binding affinity compared to linear alkyl analogs [11]. The strained ring system imparts unique electronic properties that can enhance protein-ligand interactions.

Linear Alkyl Substituents:

Linear alkyl substituents, such as methyl and ethyl groups, provide varying degrees of steric bulk and lipophilicity. The 2-methyl derivative shows balanced activity with minimal steric effects, while longer alkyl chains may introduce conformational flexibility that reduces binding affinity [12].

Metabolic Stability and Activity

| Substituent Type | Steric Effects | Metabolic Stability | Binding Affinity | Pharmacological Properties |

|---|---|---|---|---|

| Cyclopropyl | Constrained, cyclic [11] | Enhanced [11] | Optimized [11] | Improved selectivity [11] |

| Methyl (linear) | Minimal [12] | Moderate [12] | Good [12] | Balanced activity [12] |

| Ethyl (linear) | Moderate [12] | Reduced [12] | Variable [12] | Increased lipophilicity [12] |

Studies demonstrate that cyclopropyl substitution can significantly improve the pharmacokinetic profile of quinoline derivatives. The constrained geometry of cyclopropyl groups enhances metabolic stability while maintaining optimal binding interactions with target proteins [11].

Bifunctional Quinoline-Core Modifications

Quinoline Ring System Modifications

The quinoline core structure provides multiple sites for substitution and modification, allowing for the development of bifunctional derivatives with enhanced biological activity and improved pharmacological properties [13] [14].

Halogen Substitution on Quinoline Ring:

Introduction of halogen atoms at various positions on the quinoline ring can significantly alter the compound's properties. The 6-bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid demonstrates dual halogen substitution effects, combining the benefits of both fluorine and bromine substituents . This modification enhances reactivity in cross-coupling reactions and provides opportunities for further structural elaboration.

Benzoyl Substitution:

The 8-benzoyl-2-(4-fluorophenyl)quinoline-4-carboxylic acid represents a bifunctional modification that introduces additional aromatic interactions. The benzoyl group at the 8-position enhances π-π stacking interactions with target proteins, potentially improving binding affinity and selectivity [15].

Quinoline N-Oxide Derivatives:

Quinoline N-oxide derivatives offer unique reactivity patterns and can serve as intermediates for skeletal editing and rearrangement reactions. These compounds enable the synthesis of structurally diverse analogs through cyclizative sequential rearrangements [13].

Synthetic Accessibility and Applications

| Modification Type | Structural Features | Synthetic Complexity | Biological Applications |

|---|---|---|---|

| Halogen Substitution | Dual halogen effects | Moderate | Enhanced cross-coupling reactivity |

| Benzoyl Addition | Enhanced π-π stacking [15] | High | Improved protein binding [15] |

| N-Oxide Formation | Reactive intermediate [13] | Low | Skeletal editing applications [13] |

| Ring Fusion | Extended aromatic system [16] | Very High | Multi-target activity [16] |

The development of bifunctional quinoline derivatives requires careful consideration of synthetic accessibility and the intended biological application. These modifications can provide significant advantages in terms of selectivity, potency, and pharmacokinetic properties.

Research Findings and Structure-Activity Relationships

Biological Activity Profiles

Extensive research has revealed key structure-activity relationships for quinoline-4-carboxylic acid derivatives. The presence of the 4-fluorophenyl substituent at the 2-position is crucial for optimal biological activity, with the para-fluorine configuration providing superior performance compared to meta-substitution [4].

Halogen substitution studies demonstrate that the order of antimicrobial activity follows: chlorine > fluorine > bromine, with chlorine derivatives showing enhanced activity against both gram-positive and gram-negative bacteria [7] . This finding suggests that the intermediate size and electronegativity of chlorine provide optimal interactions with bacterial targets.

Pharmacokinetic Optimization

The development of carboxylic acid derivatives has significantly improved the pharmacokinetic properties of this compound class. Amide derivatives demonstrate the most favorable balance between stability and activity, while ester derivatives serve as effective prodrugs for enhanced bioavailability [9] [10].

Cyclopropyl substitution has emerged as a key strategy for enhancing metabolic stability, with cyclopropyl-containing derivatives showing improved half-life and selectivity compared to linear alkyl analogs [11] [12]. This modification is particularly valuable for compounds requiring prolonged duration of action.

Synthetic Methodologies

Modern synthetic approaches have enabled the efficient preparation of diverse quinoline analogs through multicomponent reactions, transition metal-catalyzed processes, and skeletal editing techniques [13] [14]. These methodologies provide access to complex bifunctional derivatives that would be difficult to synthesize using traditional approaches.

The development of switchable skeletal editing techniques has opened new avenues for the rapid diversification of quinoline scaffolds, allowing for the generation of structurally diverse analogs from common starting materials [13]. This approach is particularly valuable for drug discovery applications where structural diversity is crucial.